molecular formula C21H35NO9 B8106417 Mal-PEG5-t-butyl ester

Mal-PEG5-t-butyl ester

Cat. No.: B8106417
M. Wt: 445.5 g/mol
InChI Key: SSYMERMYTUXSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG5-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG5-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a t-butyl ester group to a polyethylene glycol chain. The t-butyl protected carboxyl group is introduced to protect the carboxyl group during the synthesis process. The maleimide group is then attached to the polyethylene glycol chain through a reaction with a thiol group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product to achieve high purity levels, typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG5-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG5-t-butyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, through thiol-maleimide reactions.

    Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Utilized in the production of biocompatible materials and polymers .

Mechanism of Action

The mechanism of action of Mal-PEG5-t-butyl ester involves the formation of covalent bonds between the maleimide group and thiol groups on biomolecules. This reaction enables the conjugation of biomolecules, enhancing their solubility and stability. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG4-t-butyl ester
  • Mal-PEG6-t-butyl ester
  • Amino-PEG5-t-butyl ester

Uniqueness

Mal-PEG5-t-butyl ester is unique due to its specific polyethylene glycol chain length (five ethylene glycol units) and the presence of both a maleimide group and a t-butyl ester group. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO9/c1-21(2,3)31-20(25)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-18(23)4-5-19(22)24/h4-5H,6-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMERMYTUXSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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